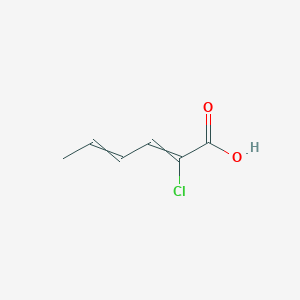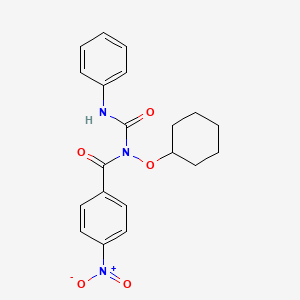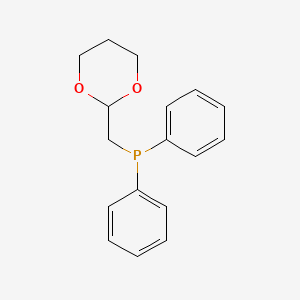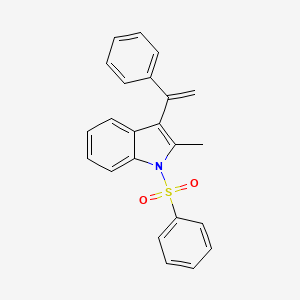
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzenesulfonyl group, a methyl group, and a phenylethenyl group attached to the indole core, making it a unique and potentially valuable molecule in various fields of research.
准备方法
The synthesis of 1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the indole core reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Methyl Group: The methyl group can be added through alkylation, using methyl iodide and a strong base like sodium hydride.
Attachment of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where the indole derivative reacts with styrene in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the double bonds or sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Addition: Electrophilic addition reactions can occur at the double bond of the phenylethenyl group, using reagents like bromine or hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes, as indoles are known to interact with various biological targets.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用机制
The mechanism of action of 1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins, while the phenylethenyl group can influence its lipophilicity and membrane permeability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-2-methylindole: Lacks the phenylethenyl group, which may result in different biological activities and chemical reactivity.
2-Methyl-3-(1-phenylethenyl)-1H-indole: Lacks the benzenesulfonyl group, which can affect its solubility and binding properties.
1-(Benzenesulfonyl)-3-(1-phenylethenyl)-1H-indole: Similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct interactions and effects compared to its analogs.
属性
CAS 编号 |
112122-41-5 |
|---|---|
分子式 |
C23H19NO2S |
分子量 |
373.5 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)indole |
InChI |
InChI=1S/C23H19NO2S/c1-17(19-11-5-3-6-12-19)23-18(2)24(22-16-10-9-15-21(22)23)27(25,26)20-13-7-4-8-14-20/h3-16H,1H2,2H3 |
InChI 键 |
PVMJLESRLVSSDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
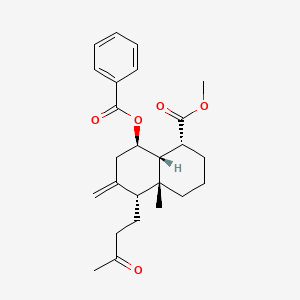
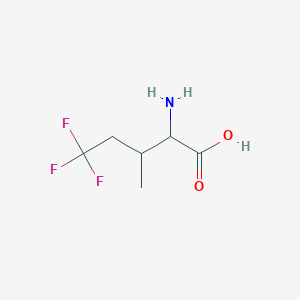
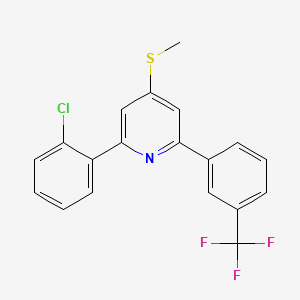
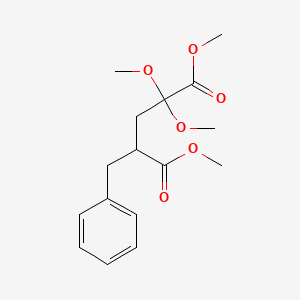
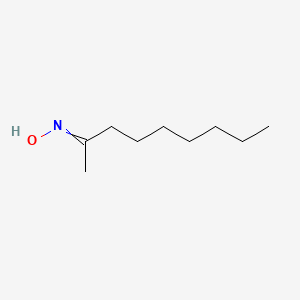
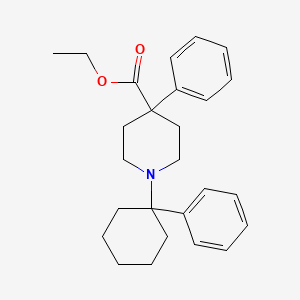
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
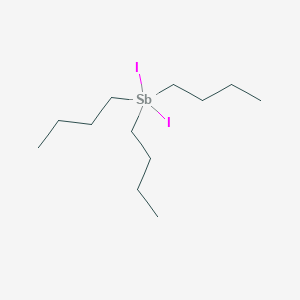
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

